molecular formula C12H16FNO B1447922 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol CAS No. 1423031-42-8

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1447922
CAS No.: 1423031-42-8
M. Wt: 209.26 g/mol
InChI Key: UTJNCRYNTQHBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol typically involves the following steps:

  • Fluorination: The starting material, phenol, undergoes fluorination to produce 4-fluorophenol.

  • Reduction: The fluorophenol is then reduced to 4-fluorophenylamine.

  • Alkylation: The amine group is alkylated with an appropriate alkyl halide to introduce the pyrrolidinyl group.

  • Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Alkylated and halogenated derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the pyrrolidinyl moiety contributes to its overall stability and bioactivity.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: This compound shares a similar fluorophenyl group but has a different core structure.

  • 4-Fluorophenylpiperazine: Another closely related compound with a piperazine ring instead of a pyrrolidinyl group.

Uniqueness: 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol is unique due to its specific combination of fluorophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11-12,14-15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJNCRYNTQHBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 3
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 4
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.